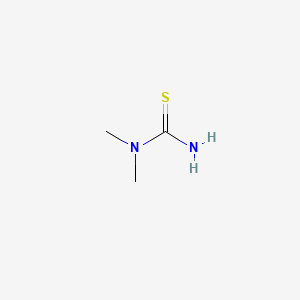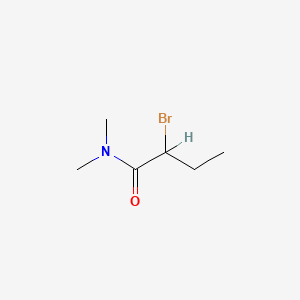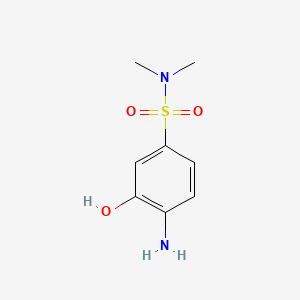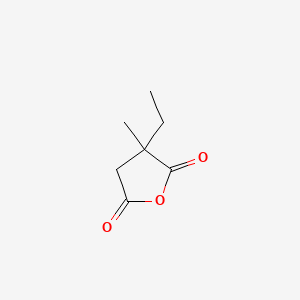
N,N-二甲基硫脲
描述
N,N-Dimethylthiourea (DMTU) is an organic compound with the molecular formula C3H8N2S. It is a colorless solid that is soluble in water. DMTU is an important intermediate in the synthesis of various organic compounds and is used in a variety of scientific research applications. It is also used as a reagent in biochemical and physiological studies.
科学研究应用
种子萌发和胚根伸长中的应用
N,N-二甲基硫脲 (DMTU): 已被研究其对玉米种子萌发和胚根伸长的影响。活性氧物种 (ROS) 在植物适应胁迫和通过信号机制调节种子萌发方面至关重要。 DMTU 作为 ROS 清除剂,通过调节内源性过氧化氢 (H2O2) 水平影响萌发过程 .
对玉米种子萌发的影响
一项研究调查了不同剂量的 DMTU 对两个玉米品种 ZD958 和 DMY1 种子内源性 H2O2 和胚根发育参数的影响。 研究发现,DMTU 对萌发率和胚根生长的抑制作用呈剂量依赖性 .
对胚根发育的影响
DMTU 被证明可以消除胚根鞘和胚根中稳定的 H2O2 积累。 这种 ROS 平衡的改变可能有助于开发植物生长调节剂,以增强非生物胁迫下的种子萌发性能 .
抗氧化酶活性
与正常条件相比,用 DMTU 处理的玉米种子中抗氧化酶的活性以及相关基因 (ZmAPX2 和 ZmCAT2) 的表达降低。 这表明 DMTU 可用于研究种子萌发过程中的 ROS 平衡机制 .
作用机制
Target of Action
N,N-Dimethylthiourea (DMTU) is primarily known as a scavenger of hydroxyl radicals . It interacts with these radicals, which are reactive oxygen species (ROS), and plays a significant role in mitigating oxidative stress .
Mode of Action
DMTU acts by neutralizing hydroxyl radicals . These radicals are a type of ROS that can cause damage to cells if their levels become too high. By scavenging these radicals, DMTU helps to maintain the balance of ROS within cells and prevent oxidative stress .
Biochemical Pathways
DMTU’s action affects the biochemical pathways related to ROS regulation. In a study on maize seed germination, DMTU was found to regulate endogenous hydrogen peroxide (H2O2), another type of ROS . The study showed that DMTU could eliminate stable H2O2 accumulation in the radicle sheaths and radicles of maize seeds . This suggests that DMTU may play a role in the ROS equilibrium mechanisms during seed germination .
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
The primary result of DMTU’s action is the reduction of oxidative stress within cells. By scavenging hydroxyl radicals, DMTU helps to prevent the cellular damage that these radicals can cause . In the context of seed germination, DMTU’s action can inhibit the germination rate and radicle growth in a dose-dependent manner .
安全和危害
未来方向
While specific future directions for N,N’-Dimethylthiourea are not mentioned in the search results, it is noted that the compound has been used in research studies, such as investigating its protective effect against stress-induced gastric mucosal lesions in rats and its effect on seed germination and radicle elongation of maize . These studies suggest potential future research directions in understanding the biological effects and applications of N,N’-Dimethylthiourea.
生化分析
Biochemical Properties
N,N-Dimethylthiourea plays a significant role in biochemical reactions by interacting with reactive oxygen species such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). It acts as a scavenger, reducing the accumulation of these ROS and thereby protecting cells from oxidative damage. The compound interacts with enzymes like catalase and peroxidases, which are involved in the detoxification of hydrogen peroxide. By reducing the levels of ROS, N,N-Dimethylthiourea helps maintain cellular redox balance and prevents oxidative stress-induced damage .
Cellular Effects
N,N-Dimethylthiourea has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of ROS, which are key signaling molecules in many cellular processes. For instance, in maize seeds, N,N-Dimethylthiourea inhibits the accumulation of hydrogen peroxide, thereby affecting the expression of antioxidant enzyme-related genes such as ZmAPX2 and ZmCAT2 . This modulation of gene expression impacts cellular metabolism and the overall function of the cells. Additionally, N,N-Dimethylthiourea has been found to protect cells from apoptosis induced by oxidative stress, as seen in studies involving cisplatin-induced nephrotoxicity in rat kidney mitochondria .
Molecular Mechanism
The molecular mechanism of N,N-Dimethylthiourea involves its ability to scavenge reactive oxygen species. It binds to hydrogen peroxide and hydroxyl radicals, neutralizing their reactivity and preventing them from causing cellular damage. This scavenging action is facilitated by the thiourea group in the compound, which has a high affinity for ROS. By reducing the levels of ROS, N,N-Dimethylthiourea inhibits the activation of oxidative stress pathways and prevents the downstream effects such as lipid peroxidation, protein oxidation, and DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethylthiourea have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its effectiveness as a ROS scavenger can diminish over prolonged periods. Studies have shown that the inhibitory effect of N,N-Dimethylthiourea on radicle growth in maize seeds is dose-dependent and reversible upon transferring the seeds to a water medium . This indicates that the compound’s effects are transient and can be modulated by changing the experimental conditions.
Dosage Effects in Animal Models
The effects of N,N-Dimethylthiourea vary with different dosages in animal models. At lower doses, the compound effectively scavenges ROS and protects cells from oxidative damage. At higher doses, it can exhibit toxic effects. For example, in studies involving cisplatin-induced nephrotoxicity in rats, N,N-Dimethylthiourea was administered at a dose of 500 mg/kg body weight, which significantly inhibited oxidative stress and prevented renal mitochondrial damage . The potential toxic effects at higher doses need to be carefully evaluated to avoid adverse outcomes.
Metabolic Pathways
N,N-Dimethylthiourea is involved in metabolic pathways related to ROS detoxification. It interacts with enzymes such as catalase and peroxidases, which play crucial roles in the breakdown of hydrogen peroxide. By scavenging ROS, N,N-Dimethylthiourea helps maintain the redox balance within cells and prevents the accumulation of harmful oxidative byproducts . This interaction with metabolic enzymes highlights the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, N,N-Dimethylthiourea is transported and distributed through passive diffusion. The compound’s small molecular size allows it to easily penetrate cell membranes and reach various cellular compartments. Once inside the cells, N,N-Dimethylthiourea can interact with ROS and other biomolecules, exerting its protective effects. The distribution of the compound within tissues is influenced by factors such as tissue permeability and the presence of transporters or binding proteins .
Subcellular Localization
N,N-Dimethylthiourea is primarily localized in the cytoplasm, where it exerts its ROS scavenging activity. The compound’s subcellular localization is crucial for its function, as it needs to be in close proximity to the sites of ROS generation. In plant cells, for example, N,N-Dimethylthiourea has been shown to localize in the radicle sheaths and radicles, where it eliminates stable hydrogen peroxide accumulation . This targeted localization ensures that the compound can effectively neutralize ROS and protect cellular components from oxidative damage.
属性
IUPAC Name |
1,1-dimethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGWBPQBZHMUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220007 | |
| Record name | 1,1-Dimethyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-05-0 | |
| Record name | N,N-Dimethylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethyl-2-thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dimethyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIMETHYL-2-THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9F6NSU1N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















